1-(2-Chloroethyl)-3,3-dimethylazetidine

Description

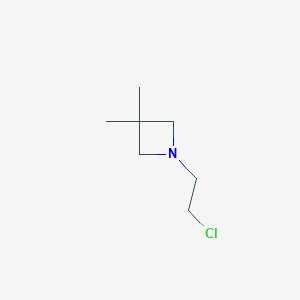

1-(2-Chloroethyl)-3,3-dimethylazetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with two methyl groups at the 3-position and a 2-chloroethyl group at the 1-position. It is primarily utilized in synthetic organic chemistry, particularly in the development of neuroleptic agents, as demonstrated in its reaction with imidazolidinones to form pharmacologically active derivatives . The compound’s synthesis involves nucleophilic substitution reactions under anhydrous conditions, typically employing sodium hydride in dimethylformamide (DMF) .

Properties

CAS No. |

51940-95-5 |

|---|---|

Molecular Formula |

C7H14ClN |

Molecular Weight |

147.64 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3,3-dimethylazetidine |

InChI |

InChI=1S/C7H14ClN/c1-7(2)5-9(6-7)4-3-8/h3-6H2,1-2H3 |

InChI Key |

NFSREDOTXAOCDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C1)CCCl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chloroethyl-Heterocycle Motifs

Key Observations :

- Ring Size and Strain: The smaller azetidine ring (vs.

- Substituent Effects : The 3,3-dimethyl groups in the azetidine derivative increase steric hindrance and lipophilicity compared to unsubstituted analogs, influencing solubility and bioavailability .

Chloroethyl Nitrosoureas (Chemotherapeutic Agents)

Key Observations :

- Mechanism of Action : Nitrosoureas like BCNU decompose to release chloroethyl isocyanate, which inhibits DNA repair and enhances cytotoxicity . In contrast, this compound lacks nitrosourea functionality, focusing its activity on direct alkylation in drug synthesis.

- Therapeutic Index: Nitrosoureas require optimal octanol/water distribution coefficients for efficacy, whereas the azetidine derivative’s lipophilicity is tailored for neuroleptic drug delivery .

Azetidine Derivatives with Varied Substituents

Key Observations :

- Lipophilicity : The chloroethyl group in this compound enhances membrane permeability compared to polar derivatives like 3,3-dimethylazetidine hydrochloride.

- Functional Group Diversity : Methoxy or diphenylmethyl substituents shift applications from alkylation chemistry to receptor-targeting drug design .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Water Solubility |

|---|---|---|---|

| This compound | 162.67 | ~2.5 | Low |

| 1-(2-Chloroethyl)piperidine | 163.67 | ~2.1 | Moderate |

| 3,3-Dimethylazetidine hydrochloride | 137.62 | ~0.8 | High |

*Estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.